![molecular formula C11H16ClN3O3 B2418950 Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate CAS No. 2138103-92-9](/img/structure/B2418950.png)

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

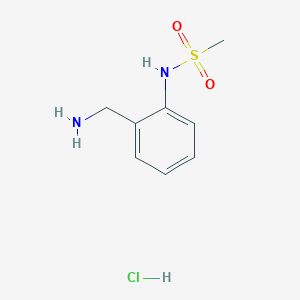

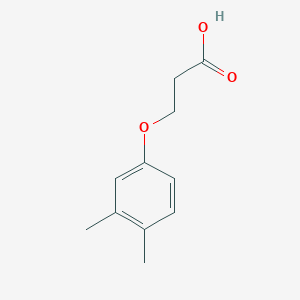

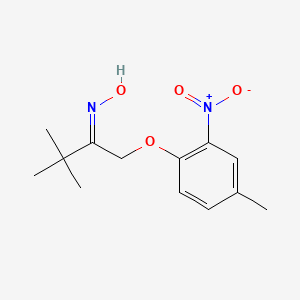

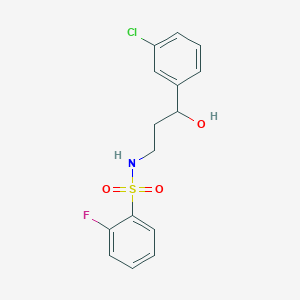

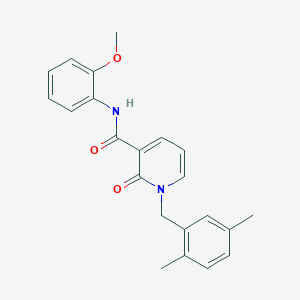

“Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1822793-23-6 . It has a molecular weight of 273.72 . The IUPAC name for this compound is tert-butyl 3- (5- (chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3O3/c1-11(2,3)18-10(16)15-5-7(6-15)9-14-13-8(4-12)17-9/h7H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Baricitinib Synthesis : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate serves as a key intermediate in the synthesis of baricitinib, an oral JAK1/JAK2 inhibitor . Baricitinib has been approved for treating moderate to severe rheumatoid arthritis by inhibiting intracellular signaling of inflammatory cytokines like IL-6 and IL-23 . Its synthesis has drawn significant attention due to its therapeutic potential.

Heterocyclic Chemistry and Green Synthesis

- Green and Cost-Effective Route : Researchers have developed a green and cost-effective synthesis for tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a precursor to baricitinib. This method employs commercially available starting materials and a microchannel reactor for oxidation reactions, making it suitable for industrial production . The focus on sustainability and efficiency is crucial in modern chemical research.

Pharmaceutical Process Development

- Scale-Up Production : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is essential for the scale-up production of baricitinib. Optimizing its synthesis and purification processes ensures efficient large-scale manufacturing of this drug . Pharmaceutical companies rely on robust synthetic routes for commercial production.

Chemical Biology and Targeted Therapies

- JAK Inhibition : Baricitinib’s mechanism of action involves selective inhibition of JAK1 and JAK2 kinases. By disrupting intracellular signaling pathways, it modulates immune responses and inflammation . Understanding its interactions with cellular targets is crucial for drug design.

Materials Science and Polymer Chemistry

- Functional Polymers : Researchers explore the modification of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to create functional polymers. These polymers find applications in drug delivery, tissue engineering, and controlled release systems . The compound’s unique structure contributes to polymer properties.

Organic Synthesis and Chemical Diversity

- Building Block : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate serves as a versatile building block for designing novel molecules. Chemists can functionalize its various positions to create diverse derivatives with potential biological activities . Exploring its reactivity expands chemical libraries.

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)18-14-9/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOZYCDEXLJEJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)